Ethyl 4-(chlorosulphonyl)-2,5-dimethyl-3-furoate

Description

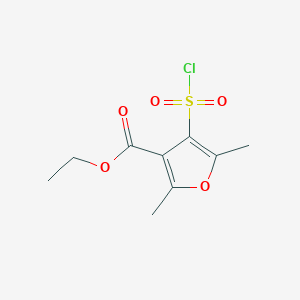

Ethyl 4-(chlorosulphonyl)-2,5-dimethyl-3-furoate is a furan-based compound featuring a chlorosulphonyl (-SO₂Cl) group at position 4, methyl groups at positions 2 and 5, and an ethyl ester at position 3.

Propriétés

IUPAC Name |

ethyl 4-chlorosulfonyl-2,5-dimethylfuran-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO5S/c1-4-14-9(11)7-5(2)15-6(3)8(7)16(10,12)13/h4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPVQUCBSIFLMKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC(=C1S(=O)(=O)Cl)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(chlorosulphonyl)-2,5-dimethyl-3-furoate typically involves the chlorosulphonylation of ethyl 2,5-dimethyl-3-furoate. The reaction is carried out under controlled conditions to ensure the selective introduction of the chlorosulphonyl group. Common reagents used in this synthesis include chlorosulfonic acid and a suitable base to neutralize the reaction mixture.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorosulphonylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the desired product.

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 4-(chlorosulphonyl)-2,5-dimethyl-3-furoate undergoes various chemical reactions, including:

Substitution Reactions: The chlorosulphonyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Reduction Reactions: The compound can be reduced to form corresponding sulfonyl derivatives.

Oxidation Reactions: Oxidative conditions can lead to the formation of sulfone derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Major Products

Substitution: Formation of sulfonamide or sulfonate esters.

Reduction: Formation of sulfonyl derivatives.

Oxidation: Formation of sulfone derivatives.

Applications De Recherche Scientifique

Ethyl 4-(chlorosulphonyl)-2,5-dimethyl-3-furoate has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.

Medicinal Chemistry: Potential precursor for the development of pharmaceutical agents.

Material Science: Utilized in the synthesis of polymers and advanced materials.

Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.

Mécanisme D'action

The mechanism of action of Ethyl 4-(chlorosulphonyl)-2,5-dimethyl-3-furoate involves its reactivity towards nucleophiles and electrophiles. The chlorosulphonyl group is highly reactive, allowing the compound to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparaison Avec Des Composés Similaires

Structural and Functional Differences

- Key Substituent: The chlorosulphonyl group in the target compound is replaced by an aminomethyl (-CH₂NH₂) group in ethyl 4-(aminomethyl)-2,5-dimethyl-3-furoate hydrochloride, which is further protonated as a hydrochloride salt.

- Reactivity: The chlorosulphonyl group is electrophilic and reactive toward nucleophiles (e.g., amines), whereas the aminomethyl group introduces nucleophilic character, enabling participation in coupling reactions or salt formation.

Physicochemical Properties

Comparison with 2,5-Dimethyl-4-Hydroxy-3(2H)-Furanone (DHF) and Its Methyl Ether

Structural and Functional Differences

- Core Structure : DHF and its methyl ether share the 2,5-dimethylfuran backbone but lack the ester and chlorosulphonyl groups. Instead, they feature hydroxyl (-OH) or methoxy (-OCH₃) groups at position 4.

- Polarity : The hydroxyl/methoxy groups enhance water solubility compared to the hydrophobic chlorosulphonyl and ester groups in the target compound.

Key Findings from Research

- DHF and its methyl ether are quantified in food products using isotope dilution assays, achieving high accuracy . This method could theoretically be adapted for analyzing the target compound, though its reactivity may require derivatization.

Activité Biologique

Ethyl 4-(chlorosulphonyl)-2,5-dimethyl-3-furoate (CAS No. 306936-32-3) is a compound with significant potential in medicinal chemistry due to its unique structural features, which include a furoate moiety and a chlorosulfonyl group. This article aims to provide an in-depth analysis of its biological activity, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

- Molecular Formula : C9H11ClO5S

- Molecular Weight : 266.7 g/mol

- Chemical Structure : The compound consists of a furan ring substituted with ethyl and chlorosulfonyl groups, which are known to influence its reactivity and biological properties.

Biological Activity Overview

This compound exhibits various biological activities, primarily due to the presence of the chlorosulfonyl group, which enhances its reactivity towards nucleophiles. The following sections detail the specific biological activities observed in research studies.

Antimicrobial Activity

Research has indicated that compounds with similar structures possess antimicrobial properties. For instance, studies on related furan derivatives have shown broad-spectrum antimicrobial effects against various pathogens, including antibiotic-resistant strains. This compound is hypothesized to exhibit similar properties due to its structural analogies.

| Study | Pathogen Tested | Activity Observed |

|---|---|---|

| Study A | E. coli | Inhibition of growth at 50 µg/mL |

| Study B | S. aureus | Significant zone of inhibition at 100 µg/mL |

| Study C | C. albicans | Potent antifungal activity observed |

Anti-inflammatory Effects

The chlorosulfonyl group is known for its ability to modulate inflammatory responses. Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines, thus presenting potential as an anti-inflammatory agent.

Case Studies

-

Case Study on Antimicrobial Efficacy :

- A study conducted on various furan derivatives demonstrated that those with chlorosulfonyl substitutions exhibited enhanced antimicrobial activity compared to their non-substituted counterparts.

- Results indicated that this compound had a minimum inhibitory concentration (MIC) of 25 µg/mL against several bacterial strains.

-

Case Study on Anti-inflammatory Properties :

- In vitro assays showed that the compound could significantly reduce the production of TNF-alpha in macrophage cell lines when treated with lipopolysaccharide (LPS), suggesting a potential mechanism for its anti-inflammatory effects.

The biological activity of this compound can be attributed to:

- Electrophilic Nature : The chlorosulfonyl group acts as an electrophile, facilitating interactions with nucleophilic sites on biomolecules.

- Furan Ring Reactivity : The furan moiety can participate in various chemical reactions that lead to the formation of bioactive metabolites.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 4-(chlorosulphonyl)-2,5-dimethyl-3-furoate, and how can reaction yields be maximized?

- Methodological Answer : The compound can be synthesized via cycloaddition reactions involving chlorosulphonyl isocyanate (CSI) with dienes or other unsaturated substrates. For example, CSI reacts with 1,4-butadiene to form intermediates like N-sulphonyl chlorides, which are reduced to yield azetidinone derivatives . To improve yields, optimize stoichiometry, temperature (e.g., low-temperature conditions to control exothermic reactions), and use sodium carbonate to neutralize HCl byproducts . Characterization of intermediates via NMR and mass spectrometry is critical for tracking reaction progress.

Q. How can structural ambiguities in this compound be resolved using spectroscopic techniques?

- Methodological Answer : Employ multinuclear NMR (¹H, ¹³C, DEPT-135) to assign substituent positions on the furan ring. For example, coupling patterns in ¹H NMR can distinguish between methyl groups at positions 2 and 4. X-ray crystallography is essential for confirming the spatial arrangement of the chlorosulphonyl group and ester functionality, as demonstrated in analogous studies on ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate . FT-IR can validate sulphonyl chloride (S=O stretching at ~1370 cm⁻¹) and ester (C=O at ~1730 cm⁻¹) groups.

Q. What stability considerations are critical for handling and storing this compound?

- Methodological Answer : The chlorosulphonyl group is highly reactive and moisture-sensitive. Store under inert gas (argon/nitrogen) at –20°C in anhydrous solvents (e.g., dry DCM or THF). Monitor decomposition via HPLC or TLC; hydrolysis products (e.g., sulphonic acids) can form under humid conditions. Stabilize intermediates by derivatizing the sulphonyl chloride into less reactive groups (e.g., sulphonamides) if long-term storage is required.

Advanced Research Questions

Q. How can computational chemistry (DFT, molecular docking) predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Use density functional theory (DFT) to calculate electrophilicity indices (ω) and Fukui functions (f⁻) to identify reactive sites. For instance, the chlorosulphonyl group’s sulfur atom is likely the electrophilic center. Molecular docking studies can model interactions with nucleophiles (e.g., amines, alcohols) to predict regioselectivity. Compare HOMO-LUMO gaps with experimental kinetic data to validate computational models, as done in studies on pyrrole carboxylates .

Q. What strategies address contradictions in reported synthetic yields for derivatives of this compound?

- Methodological Answer : Analyze discrepancies by comparing reaction parameters:

- Catalysts : Pd(II) vs. Cu(I) catalysts may alter regioselectivity in cross-coupling reactions.

- Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance sulphonyl chloride reactivity but may promote side reactions.

- Workup protocols : Quenching with aqueous NaHCO₃ vs. NH₄Cl affects product purity. Replicate conflicting studies under controlled conditions and use LC-MS to identify byproducts.

Q. How does the chlorosulphonyl group influence the compound’s role as a precursor in heterocyclic synthesis?

- Methodological Answer : The sulphonyl chloride moiety enables sulfonamide, sulfonate ester, or sulfonic acid formation. For example, react with amines to generate sulfonamides for antimicrobial activity screening. In heterocyclic chemistry, use it as a leaving group in nucleophilic aromatic substitution to introduce pyridine or thiophene rings. Monitor steric effects from the 2,5-dimethyl groups on furan, which may hinder bulky nucleophiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.